molecular formula C8H12N2O B12098188 4-Methoxy-N1-methylbenzene-1,3-diamine

4-Methoxy-N1-methylbenzene-1,3-diamine

Cat. No.: B12098188
M. Wt: 152.19 g/mol
InChI Key: QMNPHRDXEFIFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N1-methylbenzene-1,3-diamine is an organic compound with the molecular formula C8H12N2O It is a derivative of benzene, featuring methoxy and methylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N1-methylbenzene-1,3-diamine typically involves the nitration of 4-methoxyaniline followed by reduction and methylation steps. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group. The nitro compound is then reduced to the corresponding amine using reducing agents such as iron powder in acidic conditions. Finally, the methylation of the amine is achieved using methyl iodide or dimethyl sulfate in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N1-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-N1-methylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methoxy-N1-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The methoxy and methylamine groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-N1-methylbenzene-1,3-diamine is unique due to the presence of both methoxy and methylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-methoxy-1-N-methylbenzene-1,3-diamine

InChI

InChI=1S/C8H12N2O/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5,10H,9H2,1-2H3

InChI Key

QMNPHRDXEFIFSL-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.